molecular formula C8H5ClN2S2 B3038475 4-(5-Chloro-2-thienyl)-2-pyrimidinethiol CAS No. 866019-24-1

4-(5-Chloro-2-thienyl)-2-pyrimidinethiol

Cat. No.: B3038475
CAS No.: 866019-24-1
M. Wt: 228.7 g/mol
InChI Key: FCJSLMTYBLGVNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Chloro-2-thienyl)-2-pyrimidinethiol is an organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a thiol group and a thienyl ring that is chlorinated at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-2-thienyl)-2-pyrimidinethiol typically involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with guanidine to form the pyrimidine ring. The thiol group is then introduced through a nucleophilic substitution reaction using thiourea under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-thienyl)-2-pyrimidinethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The compound can be reduced to form the corresponding thiolate.

    Substitution: The chlorine atom on the thienyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of thiolates.

    Substitution: Formation of substituted thienyl derivatives.

Scientific Research Applications

4-(5-Chloro-2-thienyl)-2-pyrimidinethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its thiol group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-thienyl)-2-pyrimidinethiol involves its interaction with biological targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the compound can interact with nucleophilic sites in biological molecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-2-thienyl)-4-methylpyridine
  • 4-(5-Chloro-2-thienyl)-2-pyrimidinamine

Uniqueness

4-(5-Chloro-2-thienyl)-2-pyrimidinethiol is unique due to the presence of both a thiol group and a chlorinated thienyl ring, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

6-(5-chlorothiophen-2-yl)-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2S2/c9-7-2-1-6(13-7)5-3-4-10-8(12)11-5/h1-4H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJSLMTYBLGVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=CC=NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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